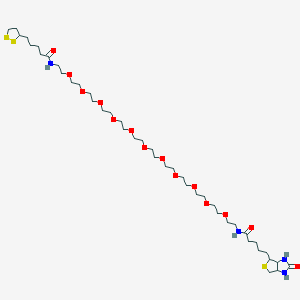
Lipoamide-PEG11-Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lipoamide-PEG11-Biotin is a specialized biotinylated compound that combines lipoamide, a polyethylene glycol (PEG) linker, and biotin. Lipoamide is derived from lipoic acid and contains a disulfide bond, making it a versatile cofactor in various enzymatic reactions . The PEG11 linker enhances the solubility and flexibility of the compound, while biotin allows for strong binding to avidin and streptavidin proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lipoamide-PEG11-Biotin typically involves the following steps:
Activation of Lipoamide: Lipoamide is activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS) ester, to form an active ester intermediate.
PEGylation: The activated lipoamide is then reacted with a PEG11 linker, which contains a terminal amine group. This reaction forms a stable amide bond between the lipoamide and the PEG linker.
Biotinylation: The PEGylated lipoamide is further reacted with biotin, which is often activated with a maleimide group to facilitate the conjugation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lipoamide, PEG11 linker, and biotin are synthesized or procured.
Automated Reactors: The reactions are carried out in automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reaction time.
Purification: The final product is purified using techniques like chromatography to remove any impurities and ensure high purity.
化学反応の分析
Types of Reactions
Lipoamide-PEG11-Biotin undergoes various types of chemical reactions, including:
Oxidation and Reduction: The disulfide bond in lipoamide can be reduced to form free thiol groups, which can further participate in redox reactions.
Substitution: The amide and ester bonds in the compound can undergo substitution reactions with suitable nucleophiles.
Conjugation: The biotin moiety can form strong non-covalent interactions with avidin and streptavidin proteins.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce the disulfide bond in lipoamide.
Nucleophiles: Amine or thiol-containing compounds can be used for substitution reactions.
Conjugation Conditions: Biotinylation reactions are typically carried out at neutral pH (6.5-7.5) and room temperature.
Major Products
Reduced Lipoamide: Formed by the reduction of the disulfide bond.
Biotinylated Complexes: Formed by the conjugation of biotin with avidin or streptavidin.
科学的研究の応用
Lipoamide-PEG11-Biotin has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation and PEGylation of various molecules, enhancing their solubility and stability.
Biology: Employed in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, diagnostic assays, and therapeutic applications due to its ability to form stable complexes with target proteins.
Industry: Applied in the development of biosensors, nanotechnology, and surface modification techniques
作用機序
Lipoamide-PEG11-Biotin exerts its effects through the following mechanisms:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin, forming a stable complex that can be used for various applications.
Redox Reactions: The disulfide bond in lipoamide can undergo redox reactions, participating in cellular redox homeostasis.
PEGylation: The PEG11 linker enhances the solubility and stability of the compound, reducing aggregation and increasing bioavailability
類似化合物との比較
Similar Compounds
Amine-PEG11-Biotin: Contains a primary amine group instead of lipoamide, used for biotinylation and PEGylation.
Biotin-dPEG11-Lipoamide: Similar structure but with discrete PEG (dPEG) units, used for biotinylation of metal surfaces
Uniqueness
Lipoamide-PEG11-Biotin is unique due to its combination of lipoamide, PEG11 linker, and biotin, which provides a versatile tool for biotinylation, PEGylation, and redox reactions. Its ability to form stable complexes with target proteins and its enhanced solubility make it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C42H78N4O14S3 |
|---|---|
分子量 |
959.3 g/mol |
IUPAC名 |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C42H78N4O14S3/c47-39(7-3-1-5-36-9-34-62-63-36)43-10-12-50-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-44-40(48)8-4-2-6-38-41-37(35-61-38)45-42(49)46-41/h36-38,41H,1-35H2,(H,43,47)(H,44,48)(H2,45,46,49) |
InChIキー |
LHDRNWLHXCGFBV-UHFFFAOYSA-N |
正規SMILES |
C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate](/img/structure/B12040919.png)

![Ethyl 3-[(3-methylbenzyl)amino]propanoate](/img/structure/B12040930.png)
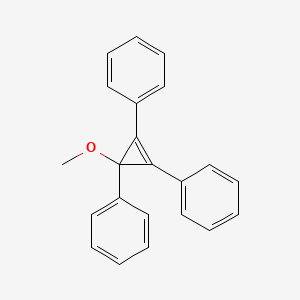
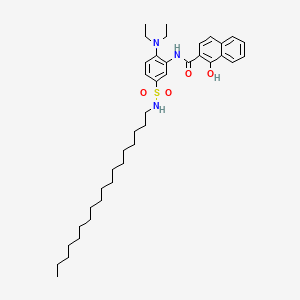
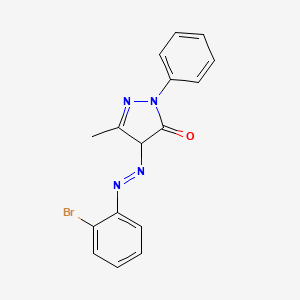
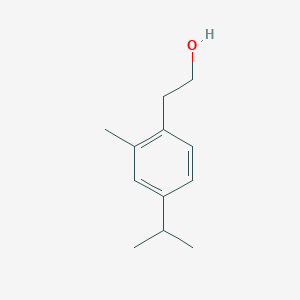
![(5E)-2-(4-isopropoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12040952.png)



